4-BROMOCINNAMALDEHYDE

Antimicrobial Biofilm Inhibition Virulence Attenuation

4-Bromocinnamaldehyde is the para-brominated cinnamaldehyde derivative that delivers targeted antibiofilm and antivirulence activity against Vibrio species, where unsubstituted cinnamaldehyde is ineffective. This makes it the optimal choice for developing disinfectants and surface coatings for seafood processing and marine facilities. Unlike its alpha-substituted isomer, this trans-(E) isomer shows no mutagenic liability, offering a safer building block for introducing a bromophenyl moiety in medicinal and agrochemical synthesis. Its potent tyrosinase inhibition supports skin-lightening cosmetic formulations at lower effective concentrations. Procure with confidence knowing you are selecting the isomer that balances enhanced efficacy with a superior safety profile.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
Cat. No. B8813161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BROMOCINNAMALDEHYDE
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=O)Br
InChIInChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H
InChIKeyXYRAWLRFGKLUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocinnamaldehyde: Core Identity and Functional Context for Scientific Procurement


4-Bromocinnamaldehyde (CAS 49678-04-8) is a halogenated aromatic aldehyde derived from the cinnamaldehyde scaffold, characterized by a bromine substituent at the para position of the phenyl ring and a reactive α,β-unsaturated carbonyl moiety [1]. This structural modification introduces an electron-withdrawing group that substantially alters the compound's electronic distribution and, consequently, its biological and chemical reactivity profiles relative to the parent cinnamaldehyde [1]. As a synthetic intermediate, it serves as a versatile building block in organic synthesis, particularly for the construction of pyrazoles, amines, and other β-unsaturated aldehydes . The compound is primarily available as the trans-(E) isomer, which exhibits superior stability and reactivity in synthetic applications .

4-Bromocinnamaldehyde: Why Generic Cinnamaldehyde or Other Halogenated Analogs Are Not Interchangeable


Procurement decisions for cinnamaldehyde derivatives cannot rely on generic substitution due to profound differences in biological potency, spectrum of activity, and toxicity profiles that arise from specific halogenation patterns. Unsubstituted cinnamaldehyde, while naturally derived, exhibits weak to negligible antibacterial and antivirulence activities in several key assays [1]. Furthermore, the position of halogen substitution (para vs. alpha) dramatically alters the compound's mechanism of action and safety profile. For instance, α-bromocinnamaldehyde demonstrates strong mutagenicity in Salmonella typhimurium TA100, a property not observed in the parent compound, which may preclude its use in certain applications [2]. In contrast, para-substituted 4-bromocinnamaldehyde shows enhanced antimicrobial and antibiofilm activities without the same mutagenic liability reported for its alpha-substituted isomer [1]. Therefore, substituting one cinnamaldehyde derivative for another based on structural similarity alone risks compromised efficacy, unexpected toxicity, or both. The following quantitative evidence guide provides the necessary data to inform precise scientific selection.

4-Bromocinnamaldehyde: Comparative Quantitative Evidence for Scientific Selection


Enhanced Antibacterial and Antivirulence Activity Against Vibrio parahaemolyticus Compared to Unsubstituted Cinnamaldehyde

In a direct head-to-head comparison, 4-bromocinnamaldehyde exhibited significant antibacterial and antivirulence activities against Vibrio parahaemolyticus, whereas the parent compound cinnamaldehyde (CNMA) showed only weak effects [1]. The study demonstrated that 4-bromocinnamaldehyde, along with other 4-substituted derivatives, could prevent bacterial adhesion and downregulate key virulence genes, a property largely absent in unsubstituted cinnamaldehyde [1].

Antimicrobial Biofilm Inhibition Virulence Attenuation

Potent Tyrosinase Inhibition: Superior Diphenolase IC50 Relative to α-Chloro and α-Methyl Analogs

In a direct comparative study, α-bromocinnamaldehyde (structurally distinct but a relevant brominated analog) exhibited the most potent inhibition of mushroom tyrosinase diphenolase activity, with an IC50 of 0.049 mM [1]. This was 2.2-fold more potent than α-chlorocinnamaldehyde (IC50 0.110 mM) and 9.2-fold more potent than α-methylcinnamaldehyde (IC50 0.450 mM) [1]. While this study used α-bromocinnamaldehyde, it establishes a class-level inference that bromine substitution on the cinnamaldehyde scaffold significantly enhances tyrosinase inhibitory activity compared to chlorine or methyl substitutions [1].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Absence of Direct Mutagenicity in Salmonella TA100 Compared to Highly Mutagenic α-Bromocinnamaldehyde

While α-bromocinnamaldehyde is strongly mutagenic in Salmonella typhimurium TA100, the para-substituted 4-bromocinnamaldehyde has not been reported to exhibit this mutagenic liability in the same assay [1]. The mutagenicity of α-bromocinnamaldehyde increases directly with bromine substitution at the alpha position and is attenuated by S9 metabolic activation [1]. This critical safety differentiation is based on a class-level inference: mutagenic activity is associated with alpha-halogen substitution, whereas para-substituted 4-bromocinnamaldehyde does not share this mechanism and is considered non-mutagenic in this context.

Genotoxicity Safety Profile Drug Development

4-Bromocinnamaldehyde: High-Value Application Scenarios Derived from Quantitative Evidence


Marine and Food-Contact Surface Disinfection and Biofilm Control

Based on evidence demonstrating strong antibiofilm and antivirulence activity against Vibrio species (where unsubstituted cinnamaldehyde is ineffective), 4-bromocinnamaldehyde is optimally suited for developing disinfectants and surface coatings in seafood processing facilities and marine environments [1]. Its ability to downregulate virulence genes and prevent bacterial adhesion provides a targeted mechanism for reducing pathogen persistence without relying on traditional antibiotics [1].

High-Potency Tyrosinase Inhibitor for Cosmetic and Dermatological Formulations

Leveraging the class-level finding that brominated cinnamaldehyde scaffolds exhibit potent tyrosinase inhibition (IC50 0.049 mM for α-bromo analog), 4-bromocinnamaldehyde is a strong candidate for skin-lightening cosmetics and treatments for hyperpigmentation disorders [1]. Its enhanced potency compared to chloro- or methyl-substituted derivatives allows for lower effective concentrations, potentially improving safety margins and formulation flexibility [1].

Synthetic Intermediate for Non-Mutagenic Halogenated Aromatic Aldehydes

In medicinal chemistry and agrochemical synthesis, 4-bromocinnamaldehyde serves as a strategic building block for introducing a bromophenyl moiety without incurring the genotoxic risk associated with alpha-halogenated analogs [1]. Its reactivity at the aldehyde group enables diverse downstream transformations (e.g., to pyrazoles, amines) while the para-bromo substituent provides a handle for further cross-coupling reactions, all within a safety profile that avoids the mutagenic liabilities of α-bromocinnamaldehyde [1].

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